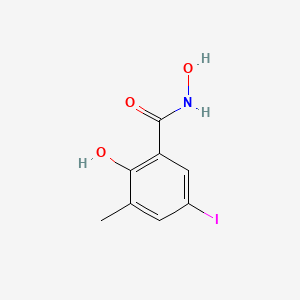
2,N-dihydroxy-5-iodo-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,N-dihydroxy-5-iodo-3-methylbenzamide is a benzamide derivative characterized by the presence of hydroxyl, iodine, and methyl groups on the benzene ring. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide typically involves the iodination of a precursor benzamide compound followed by hydroxylation and methylation. One common method involves starting with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,N-dihydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2,N-dihydroxy-5-iodo-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,N-dihydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antibacterial Activity: The iodine atom can disrupt bacterial cell membranes and inhibit bacterial growth.
Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 2-iodo-N-methylbenzamide
Uniqueness
2,N-dihydroxy-5-iodo-3-methylbenzamide is unique due to the presence of both hydroxyl and iodine groups on the benzene ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as an antioxidant, antibacterial, and anti-inflammatory agent compared to similar compounds .
Properties
CAS No. |
864755-98-6 |
|---|---|
Molecular Formula |
C8H8INO3 |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
N,2-dihydroxy-5-iodo-3-methylbenzamide |
InChI |
InChI=1S/C8H8INO3/c1-4-2-5(9)3-6(7(4)11)8(12)10-13/h2-3,11,13H,1H3,(H,10,12) |
InChI Key |
DILCFCUOIBZXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)NO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


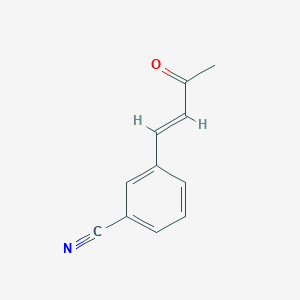

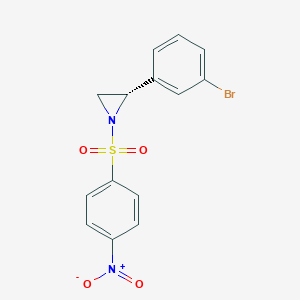

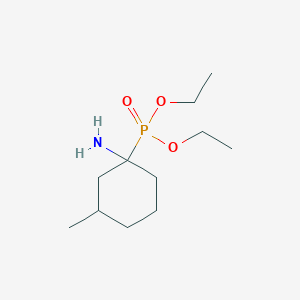
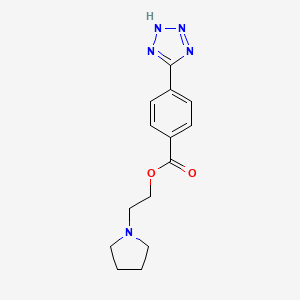
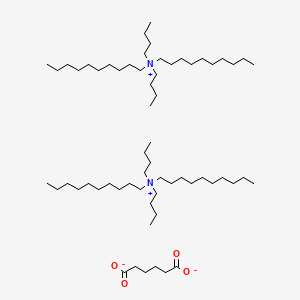

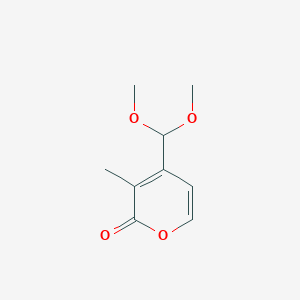
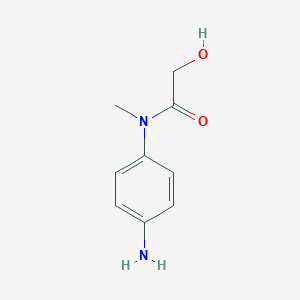
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
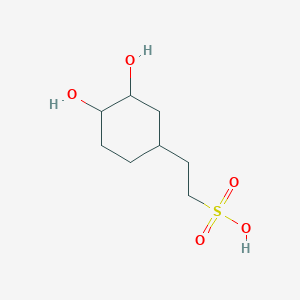
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
